1-Carbamoyl-5-methoxy-naphthalene
Description
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-methoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C12H11NO2/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h2-7H,1H3,(H2,13,14) |
InChI Key |
VMNMSFSRUYNLBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
1-Methoxynaphthalene (CAS 2216-69-5)
- Structure : Methoxy group at the 1-position .
- Molecular Formula : C₁₁H₁₀O; Molecular Weight: 158.20 .
- Synthetic Relevance : Used in gas chromatography/mass spectrometry (GC/MS) studies .
5-(4-Methoxybenzyl)-1,3,4-Oxadiazole-2-Ylnaphthalene-1-Carbothioate
- Structure : Naphthalene backbone with carbothioate (-SCO-) and 4-methoxybenzyl-substituted oxadiazole .
- Molecular Formula : C₂₁H₁₈N₂O₃S; Molecular Weight: 390 .
- Key Differences : Replaces carbamoyl with carbothioate and introduces an oxadiazole heterocycle. This enhances thermal stability (m.p. 166–167°C) but reduces aqueous solubility .
1-Naphthalenecarbothioamide Derivatives
- Structure : Thioamide (-CSNH₂) at the 1-position .
- Molecular Formula : C₂₂H₁₆N₂OS; Molecular Weight: 356.44 .
- Key Differences : Thioamide group offers distinct reactivity (e.g., sulfur participation in coordination chemistry) compared to carbamoyl’s oxygen-based interactions.
Physicochemical Properties
Spectroscopic Features
- This compound (Inferred) :
- Oxadiazole Analogues :
Toxicological and Environmental Considerations
- Naphthalene Derivatives: Methylnaphthalenes (e.g., 1-methylnaphthalene) show respiratory and hepatic toxicity in mammals . 1-Methoxynaphthalene: Limited toxicity data; disposal regulated under regional guidelines (e.g., US 40 CFR Part 261) .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-carbamoyl-5-methoxy-naphthalene, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves introducing the carbamoyl group at the 1-position and methoxy group at the 5-position of the naphthalene backbone. Key steps include:
- Friedel-Crafts acylation or nucleophilic substitution for functionalization.
- Use of solvents like tetrahydrofuran (THF) or dichloromethane under inert conditions to stabilize intermediates.
- Optimization via temperature control (e.g., reflux at 60–80°C) and stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of carbamoyl chloride to naphthalene derivative).
- Yield improvements may require purification via column chromatography or recrystallization using ethanol/water mixtures .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR to confirm substitution patterns (e.g., methoxy proton resonance at δ 3.8–4.0 ppm; carbamoyl NH signals at δ 6.5–7.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 216.0895 for CHNO).
- Chromatographic Methods : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and identify byproducts .
Q. What are the critical factors in assessing the risk of bias for toxicological studies involving naphthalene derivatives?
- Methodological Answer : Key factors include:
- Randomization : Ensure dose/exposure levels are randomized to minimize selection bias.
- Blinding : Researchers should be blinded to study groups during data collection and analysis.
- Exposure Characterization : Validate exposure metrics (e.g., dose-response curves, solvent controls).
- Outcome Completeness : Report attrition rates and justify exclusions. Studies with ≥3 "yes" responses to bias questions (Table C-6/C-7) are classified as moderate/high confidence .
Advanced Research Questions
Q. How can conflicting data on the hepatotoxicity of this compound be resolved?
- Methodological Answer :
- Dose-Response Analysis : Compare NOAEL/LOAEL values across studies; discrepancies may arise from differing exposure durations (acute vs. subchronic).
- Mechanistic Studies : Use in vitro hepatocyte models to isolate metabolic pathways (e.g., CYP450-mediated oxidation).
- Sensitivity Analysis : Re-analyze data using tiered risk-of-bias frameworks (e.g., ATSDR’s high/moderate/low confidence tiers) to exclude low-quality studies .
Q. What experimental designs are recommended for extrapolating animal toxicity data to human health risks?
- Methodological Answer :
- Cross-Species Pharmacokinetics : Use allometric scaling (body weight) to adjust doses between rodents and humans.
- Interspecies Metabolic Profiling : Compare metabolite profiles (e.g., urinary glucuronide conjugates) using LC-MS/MS.
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate parameters like hepatic clearance rates and tissue partition coefficients .
Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition or activation?
- Methodological Answer :
- Enzymatic Assays : Use cytochrome c peroxidase (CcP) activity assays with this compound as a substrate (monitor absorbance at 550 nm for heme oxidation).
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities to active sites.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, K) of enzyme-ligand interactions .
Q. What methodologies are effective in detecting environmental degradation products of this compound?
- Methodological Answer :
- Environmental Fate Studies : Use gas chromatography (GC) or LC-MS to identify hydrolysis products (e.g., 5-methoxy-naphthalene-1-amine).
- Photodegradation Analysis : Exclude samples to UV light (λ = 254 nm) and monitor degradation via time-resolved spectroscopy.
- Sediment/Soil Extraction : Solid-phase extraction (SPE) with C18 cartridges followed by tandem MS for trace detection .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported LD values for this compound across studies?
- Methodological Answer :
- Source Evaluation : Cross-reference studies using ATSDR’s inclusion criteria (Table B-1) to exclude non-peer-reviewed or poorly controlled data.
- Route-Specific Adjustments : Normalize oral vs. dermal LD values using bioavailability factors (e.g., 10% dermal absorption assumed).
- Meta-Analysis : Pool data using random-effects models to account for inter-study variability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
